molecular formula C18H16O5 B5888985 5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone

Cat. No.: B5888985
M. Wt: 312.3 g/mol
InChI Key: ZLTXMMPVRAMVEF-WQLSENKSSA-N
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Description

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, also known as DMF-DOM, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been studied for its potential pharmacological properties.

Mechanism of Action

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone acts as a partial agonist at serotonin and dopamine receptors, meaning it activates these receptors to a lesser degree than full agonists. It also has affinity for other receptors, including adrenergic and histamine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the release and uptake of neurotransmitters, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. This compound has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and addiction, although more research is needed to fully understand its potential benefits and risks.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has several advantages for use in laboratory experiments, including its high potency and selectivity for serotonin and dopamine receptors. It also has a relatively long half-life, allowing for sustained effects in animal models. However, this compound has several limitations, including its complex synthesis process and potential for toxicity at high doses. It is also a controlled substance in many countries, limiting its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, including its use as a tool in neuroscience research, particularly in the study of the brain's reward system and addiction. It may also have potential therapeutic applications in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand its potential benefits and risks, as well as its mechanism of action and potential interactions with other drugs.

Synthesis Methods

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone can be synthesized using a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde and 5-methyl-2-furfural in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and cyclization, to produce the final product. The synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been studied for its potential pharmacological properties, including its effects on neurotransmitter systems and behavior. It has been shown to have affinity for serotonin and dopamine receptors, which play a role in mood regulation and reward processing. This compound has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the brain's reward system and addiction.

Properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-4-5-14(22-11)8-12-9-17(23-18(12)19)15-10-13(20-2)6-7-16(15)21-3/h4-10H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXMMPVRAMVEF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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